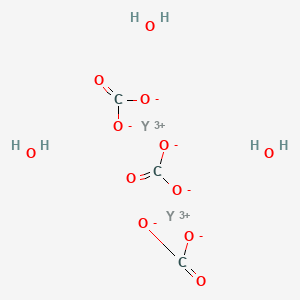
Carbonate de Yttrium Trihydraté
Vue d'ensemble
Description
Yttrium Carbonate Trihydrate is a chemical compound with the formula Y₂(CO₃)₃·3H₂O. It is a white, water-insoluble powder that can be converted to other yttrium compounds, such as yttrium oxide, by heating (calcination) . This compound is primarily used as a precursor in the synthesis of various yttrium-based materials.
Applications De Recherche Scientifique
Yttrium Carbonate Trihydrate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Yttrium Carbonate Trihydrate, also known as Yttrium(III) carbonate Trihydrate , is a compound that primarily targets yttrium receptors in various biochemical processes.
Mode of Action
It’s known that the compound interacts with its targets throughionic bonding , given the presence of yttrium ions (Y+3) in its structure .
Biochemical Pathways
It’s suggested that yttrium, due to its chemical similarities, acts like a lanthanide in respect to its toxicological behavior
Result of Action
It’s known that yttrium can cause acute hepatic injury and a transient increase of plasma calcium following injection . More research is needed to fully understand the effects of this compound at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of Yttrium Carbonate Trihydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the action of Yttrium Carbonate Trihydrate.
Analyse Biochimique
Biochemical Properties
As a heavy metal, yttrium is not entirely free of toxicity .
Cellular Effects
The cellular effects of Yttrium Carbonate Trihydrate are not well-documented. Studies have shown that yttrium can have significant effects on cells. For example, a high dose of yttrium nitrate induced oxidative stress and cellular apoptosis/necrosis rates of the peripheral blood cells .
Temporal Effects in Laboratory Settings
A new hydrous yttrium carbonate mineral, yuchuanite-(Y), has been discovered and characterized in the Yushui Cu deposit in South China .
Dosage Effects in Animal Models
The dosage effects of Yttrium Carbonate Trihydrate in animal models are not well-documented. Studies have shown that yttrium can have significant effects in animal models. For example, yttrium-90 radioembolization showed promising results in a canine model with presumed spontaneous brain cancers .
Subcellular Localization
The subcellular localization of Yttrium Carbonate Trihydrate is not well-documented. Studies have shown that yttrium can have significant effects on subcellular localization. For example, a study showed that yttrium was taken up by phagocytic cells in the liver and spleen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yttrium Carbonate Trihydrate can be synthesized through several methods:
Carbon Dioxide Carbonization: Yttrium chloride (YCl₃) is precipitated with sodium hydroxide (NaOH) to form yttrium hydroxide (Y(OH)₃).
Hydrothermal Precipitation: A mixed solution of yttrium chloride and urea is treated under hydrothermal conditions in a zirconium-lined autoclave.
Industrial Production Methods
Industrial production of Yttrium Carbonate Trihydrate typically involves the reaction of yttrium oxide (Y₂O₃) with carbon dioxide or sodium carbonate solutions. The resulting yttrium carbonate is then filtered and dried .
Analyse Des Réactions Chimiques
Types of Reactions
Yttrium Carbonate Trihydrate undergoes various chemical reactions, including:
Calcination: Heating the compound results in the formation of yttrium oxide (Y₂O₃).
Reaction with Acids: It reacts with dilute mineral acids to form soluble yttrium salts.
Common Reagents and Conditions
Calcination: Requires high temperatures.
Acid Reactions: Typically involve dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products
Yttrium Oxide (Y₂O₃): Formed through calcination.
Yttrium Salts: Formed through reactions with acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium Oxide (Y₂O₃): A common product of Yttrium Carbonate Trihydrate calcination, used in ceramics and phosphors.
Yttrium Nitrate (Y(NO₃)₃): Soluble in water, used in various chemical syntheses.
Yttrium Chloride (YCl₃): Used in the preparation of other yttrium compounds.
Uniqueness
Yttrium Carbonate Trihydrate is unique due to its role as a precursor in the synthesis of various yttrium-based materials. Its ability to convert to yttrium oxide through calcination makes it valuable in producing high-purity yttrium oxide for advanced applications .
Propriétés
IUPAC Name |
yttrium(3+);tricarbonate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.3H2O.2Y/c3*2-1(3)4;;;;;/h3*(H2,2,3,4);3*1H2;;/q;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDFPFCJDQZQF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O12Y2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648494 | |
| Record name | Yttrium carbonate--water (2/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5970-44-5 | |
| Record name | Yttrium carbonate--water (2/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


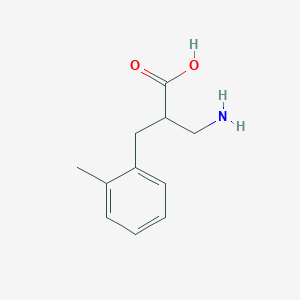

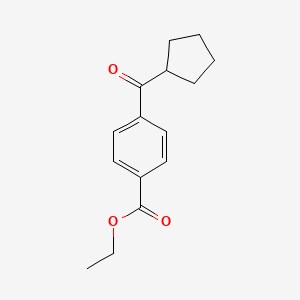



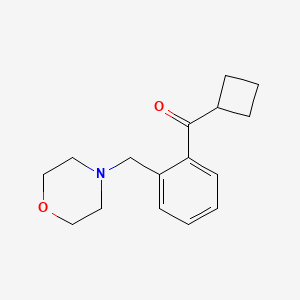
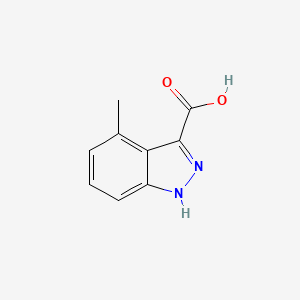

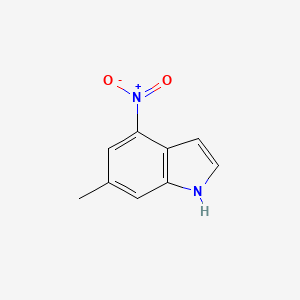
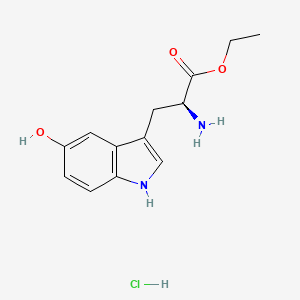
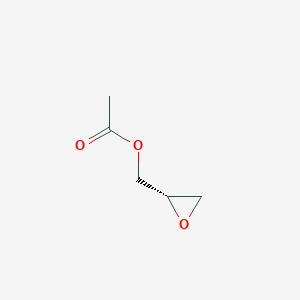
![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)

